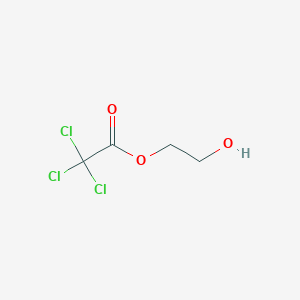

2-Hydroxyethyl trichloroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxyethyl trichloroacetate is a useful research compound. Its molecular formula is C4H5Cl3O3 and its molecular weight is 207.43 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Hydroxyethyl trichloroacetate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various chemical compounds due to its reactivity and ability to introduce trichloroacetyl groups into organic molecules.

- Reactions : It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by various nucleophiles to form esters or amides.

- Case Study : A study demonstrated the use of sodium trichloroacetate in combination with malonic acid for the transformation of electron-deficient aldehydes, showcasing its utility in complex organic transformations .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Dermatological Uses : TCA derivatives are known for their caustic properties and are used in dermatology for chemical peels and the treatment of warts and other skin lesions. The compound's ability to induce localized tissue destruction makes it effective for such applications .

- Case Study : Clinical reports have indicated successful outcomes in using TCA for the treatment of actinic keratosis and external cervical root resorption in dentistry .

Analytical Chemistry

This compound finds applications as a reagent in analytical chemistry:

- Protein Precipitation : It acts as a precipitant for proteins in biological samples, aiding in the analysis of body fluids and tissue extracts. This property is crucial for biochemical assays where protein concentration needs to be quantified .

- Case Study : Research has shown that TCA can effectively precipitate proteins from various biological matrices, enhancing the accuracy of subsequent analytical techniques .

Industrial Applications

The compound also has significant industrial applications:

- Herbicide Formulation : Historically, TCA and its salts have been used as selective herbicides. Although regulatory changes have limited their use, they were once widely employed to control perennial grasses and weeds in agricultural practices .

- Surface Treatment : It is used as an etching agent in metal processing and as a solvent in plastics manufacturing, demonstrating its versatility in industrial chemistry .

Table 1: Summary of Applications

Table 2: Case Studies on Medicinal Applications

| Study Reference | Application | Outcome |

|---|---|---|

| Brodland & Roenigk (1988) | Treatment of actinic keratosis | Effective reduction of lesions |

| Heithersay & Wilson (1988) | External cervical root resorption | Successful management of dental conditions |

Propiedades

IUPAC Name |

2-hydroxyethyl 2,2,2-trichloroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3O3/c5-4(6,7)3(9)10-2-1-8/h8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQELLZOPISYRNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)C(Cl)(Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496268 |

Source

|

| Record name | 2-Hydroxyethyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33560-17-7 |

Source

|

| Record name | 2-Hydroxyethyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.